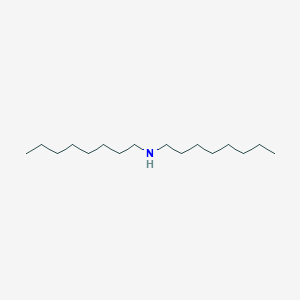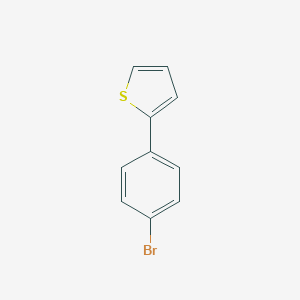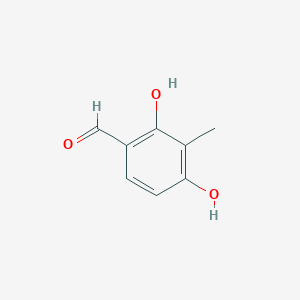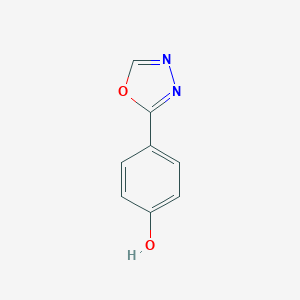
4-(1,3,4-Oxadiazol-2-yl)phenol
Vue d'ensemble
Description
4-(1,3,4-Oxadiazol-2-yl)phenol is a compound with the molecular formula C8H6N2O2 . It has an average mass of 162.145 Da and a monoisotopic mass of 162.042923 Da . The compound is also known by its IUPAC name, Phenol, 4-(1,3,4-oxadiazol-2-yl)- .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, such as 4-(1,3,4-Oxadiazol-2-yl)phenol, often involves cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold .Molecular Structure Analysis
The molecular structure of 4-(1,3,4-Oxadiazol-2-yl)phenol consists of a phenol group attached to an oxadiazole ring . The oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .Physical And Chemical Properties Analysis
4-(1,3,4-Oxadiazol-2-yl)phenol has a density of 1.3±0.1 g/cm3, a boiling point of 331.2±44.0 °C at 760 mmHg, and a flash point of 154.1±28.4 °C . It has a molar refractivity of 41.2±0.3 cm3, and a polar surface area of 59 Å2 .Applications De Recherche Scientifique
Anticancer Activity
1,3,4-Oxadiazole derivatives have shown promising results in anticancer research . They have been evaluated for their anticancer potential using various cell lines . The ability of these compounds to inhibit the growth of cancer cells makes them a potential candidate for the development of new anticancer drugs .
Antimicrobial Activity
These compounds have demonstrated significant antimicrobial properties . They have been found to be effective against a variety of bacterial and fungal strains, making them a potential resource for the development of new antimicrobial agents .
Analgesic and Anti-inflammatory Properties
1,3,4-Oxadiazole derivatives have been reported to possess analgesic and anti-inflammatory properties . This suggests their potential use in the management of pain and inflammation .
Antiviral Activity
These compounds have shown antiviral activity . Their ability to inhibit the replication of viruses makes them a potential candidate for the development of new antiviral drugs .
Antihypertensive Properties
1,3,4-Oxadiazole derivatives have demonstrated antihypertensive properties . They could potentially be used in the treatment of hypertension .
Anticonvulsant Activity
These compounds have shown anticonvulsant activity . This suggests their potential use in the management of seizure disorders .
Anti-diabetic Properties
1,3,4-Oxadiazole derivatives have been found to exhibit anti-diabetic properties . They could potentially be used in the treatment of diabetes .
Antioxidant Potential
These compounds have demonstrated antioxidant potential . They have the ability to neutralize harmful free radicals, which suggests their potential use in the prevention of diseases associated with oxidative stress .
Safety and Hazards
While specific safety and hazard information for 4-(1,3,4-Oxadiazol-2-yl)phenol is not available, it’s important to handle all chemicals with care and use appropriate safety measures. The related compound 3-(1,3,4-Oxadiazol-2-yl)phenol is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard .
Orientations Futures
Oxadiazoles, including 4-(1,3,4-Oxadiazol-2-yl)phenol, have shown promise in various fields such as medicinal chemistry and material science . Future research could focus on further exploring the therapeutic potential of these compounds, as well as developing new synthetic strategies for their production .
Mécanisme D'action
Target of Action
The primary target of 4-(1,3,4-Oxadiazol-2-yl)phenol is the Epidermal Growth Factor Receptor (EGFR) . EGFR is an enzyme that plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
4-(1,3,4-Oxadiazol-2-yl)phenol interacts with its target, EGFR, by inhibiting its activity . The compound has a robust inhibitory effect against the EGFR wild-type enzyme and a 10-fold inferior potency against the mutant form of EGFR . This interaction results in significant changes in the cell cycle, leading to cell cycle arrest at G1/G0 and G2 phases .
Biochemical Pathways
The compound affects the EGFR pathway, which is involved in cell proliferation and survival . The inhibition of EGFR autophosphorylation in cells is a significant downstream effect of this interaction . This effect underscores the potential of the compound as an effective EGFR inhibitor with substantial anticancer efficacy .
Result of Action
The result of the compound’s action is potent cytotoxicity, particularly against cancer cell lines . The compound exhibits significant anticancer activity, with some derivatives showing superior potency compared to established anticancer drugs . Moreover, the compound demonstrates pronounced selectivity against cancer cell lines, with no observable impact on normal cell lines .
Action Environment
The action, efficacy, and stability of 4-(1,3,4-Oxadiazol-2-yl)phenol can be influenced by various environmental factors. These interactions can be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .
Propriétés
IUPAC Name |
4-(1,3,4-oxadiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-3-1-6(2-4-7)8-10-9-5-12-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENOJMGPELLGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419854 | |
| Record name | 4-(1,3,4-oxadiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,4-Oxadiazol-2-yl)phenol | |
CAS RN |
5378-27-8 | |
| Record name | 4-(1,3,4-oxadiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



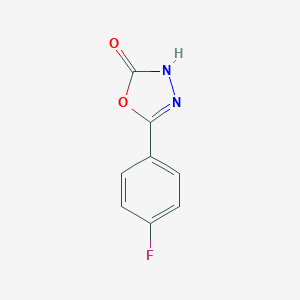

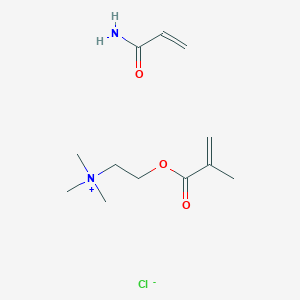
![N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide](/img/structure/B51987.png)
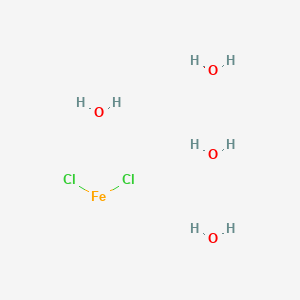
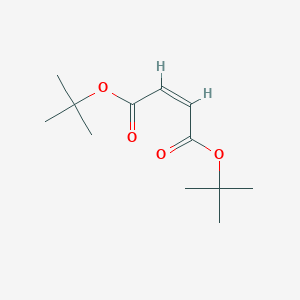
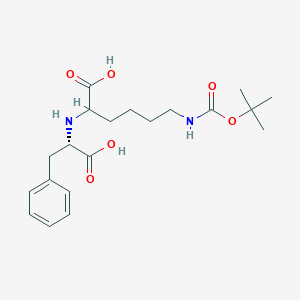

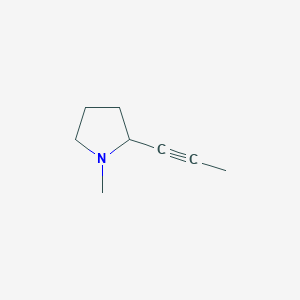
![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)
![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
